molecular formula C19H18BrN3O2S B12052568 N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide

N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide

Cat. No.: B12052568
M. Wt: 432.3 g/mol
InChI Key: CSEVFRWDOFKKMY-UHFFFAOYSA-N
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Description

N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with allyl bromide and phenylmethanamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various nitro and amine derivatives, as well as substituted thiazole compounds.

Scientific Research Applications

N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds with target molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-((2E)-3-allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(phenyl)methanamine hydrobromide is unique due to its combination of a thiazole ring, nitrophenyl group, and allyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C19H18BrN3O2S

Molecular Weight

432.3 g/mol

IUPAC Name

N-benzyl-4-(3-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide

InChI

InChI=1S/C19H17N3O2S.BrH/c1-2-11-21-18(16-9-6-10-17(12-16)22(23)24)14-25-19(21)20-13-15-7-4-3-5-8-15;/h2-10,12,14H,1,11,13H2;1H

InChI Key

CSEVFRWDOFKKMY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CSC1=NCC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-].Br

Origin of Product

United States

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